2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid
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Overview
Description
2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Known for its biological activities and used in various therapeutic applications.
2-{[2-(1H-Pyrazolo[3,4-c]pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4-yl]amino}ethanol: A bacterial DNA ligase inhibitor with potential antimicrobial properties.
Uniqueness
2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C8H8F3N3O2 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-[methyl-[6-(trifluoromethyl)pyrimidin-4-yl]amino]acetic acid |
InChI |
InChI=1S/C8H8F3N3O2/c1-14(3-7(15)16)6-2-5(8(9,10)11)12-4-13-6/h2,4H,3H2,1H3,(H,15,16) |
InChI Key |
LOQHXMKJRKWYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)C(F)(F)F |
Origin of Product |
United States |
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